molecular formula C9H10N2O B1313992 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one CAS No. 67046-22-4

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Cat. No. B1313992
CAS RN: 67046-22-4
M. Wt: 162.19 g/mol
InChI Key: NUXQSZIQIJHKCX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, also known as 8-azabenzonorbornadiene, is a bicyclic organic compound which has been studied for its potential applications in synthetic chemistry. It has been used as a starting material in the synthesis of various other compounds, as well as in the study of the mechanism of action of organic compounds. It is also used as a building block in organic synthesis. In

Scientific Research Applications

Cancer Treatment: Bcl-xL Protein Inhibition

This compound has been identified as a potential Bcl-xL protein inhibitor . The Bcl-xL protein is known to prevent apoptosis, which is the programmed cell death that’s often inhibited in cancer cells . By inhibiting this protein, “6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one” can induce apoptosis in cancer cells, providing a promising avenue for cancer therapy.

Antibiotic Development: E. Coli FabI Inhibition

The crystal structure of E. Coli FabI in complex with NAD and a derivative of “6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one” has been elucidated . This suggests its application in developing antibiotics, particularly targeting the FabI enzyme in bacteria, which is crucial for fatty acid synthesis and bacterial survival.

Synthetic Chemistry: Heteroaryl-Fused Indole Synthesis

In synthetic chemistry, this compound serves as a precursor for the synthesis of novel heteroaryl-fused indole ring systems. These systems have a wide range of applications, including drug development and material science .

Mechanism of Action

Target of Action

The primary target of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is the Bcl-xL protein . Bcl-xL is a member of the Bcl-2 family of proteins, which are key regulators of apoptosis, or programmed cell death . By inhibiting Bcl-xL, this compound can promote apoptosis, making it a potential therapeutic agent for diseases characterized by excessive cell survival .

Mode of Action

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one interacts with its target, the Bcl-xL protein, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . As a result, cells undergo programmed cell death, which can help to eliminate cancerous or otherwise harmful cells .

Biochemical Pathways

The compound’s action primarily affects the apoptotic pathway . By inhibiting Bcl-xL, it disrupts the normal function of the mitochondrial outer membrane, leading to the release of cytochrome c . This triggers the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . The activation of caspases leads to the systematic dismantling of the cell, resulting in cell death .

Result of Action

The result of the compound’s action at the molecular level is the induction of apoptosis . At the cellular level, this leads to the death of cells in which the compound is active . If the compound is selectively active in cancer cells, for example, this could result in the reduction of a tumor .

properties

IUPAC Name

5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXQSZIQIJHKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497105
Record name 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

CAS RN

67046-22-4
Record name 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 2
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 3
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 4
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 5
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 6
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

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